Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate

Description

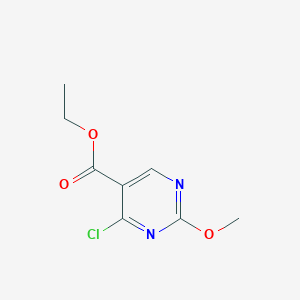

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (CAS 65269-18-3) is a pyrimidine derivative with the molecular formula C₈H₉ClN₂O₃ and a molecular weight of 216.62 g/mol . Key physicochemical properties include a density of 1.303 g/cm³, a boiling point of 327.8°C, and a vapor pressure of 0.000198 mmHg at 25°C . The compound features a chlorine atom at position 4, a methoxy group at position 2, and an ethyl ester at position 5 of the pyrimidine ring (Figure 1). This structure renders it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANJBBCBOFEEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628186 | |

| Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65269-18-3 | |

| Record name | Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1: Typical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chlorination | POCl₃, catalytic base | DMF or chloroform | Reflux (~80-100°C) | Controlled to avoid over-chlorination |

| Esterification | Ethyl chloroformate, triethylamine | Anhydrous solvent | Room temp to reflux | Anhydrous to prevent ester hydrolysis |

| Methoxylation | Sodium methoxide or methanol | DMSO, THF | 50-80°C | Nucleophilic substitution |

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and purity by employing:

- Continuous Flow Reactors: Automated flow systems allow precise control of temperature, pressure, and reactant feed rates, enhancing reaction efficiency and reproducibility.

- Reaction Parameter Optimization: Temperature is typically maintained between 80°C and 100°C for substitution steps. Pressure and reactant concentration are tightly controlled to maximize yield and minimize by-products.

- Anhydrous Conditions: Essential throughout to prevent hydrolysis of the ester and degradation of intermediates.

These methods allow for efficient large-scale production with improved safety and environmental controls.

Types of Reactions Involved in Preparation

Nucleophilic Substitution

The chlorine atom at the 4-position is susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, and alkoxides. Reagents commonly used include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This step is crucial for introducing diverse functional groups for further derivatization.

Reduction Reactions

Reduction of the ester or chloro substituent can be performed to obtain alcohol or amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation Reactions

Oxidation of the methoxy group can yield aldehyde or carboxylic acid derivatives, typically using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Detailed Research Findings and Case Studies

- Patent US4125720A outlines a process for preparing 4-chloro-5-alkoxycarbonyl-2-methoxypyrimidines, emphasizing selective chlorination and esterification steps that minimize side reactions and improve yield.

- Research studies demonstrate that controlling stoichiometry, solvent polarity, and reaction time significantly affects product purity and yield.

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns; Mass Spectrometry (MS) verifies molecular weight; X-ray crystallography resolves structural ambiguities in the pyrimidine ring system.

- Safety Protocols: Use of personal protective equipment (PPE), fume hoods, and proper waste disposal of halogenated solvents is mandatory during synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2-methoxypyrimidine derivatives or pyrimidine precursors |

| Key Reagents | Phosphoryl chloride (POCl₃), ethyl chloroformate, triethylamine |

| Solvents | DMF, chloroform, DMSO, THF |

| Reaction Conditions | Anhydrous, reflux temperatures 80-100°C, controlled stoichiometry |

| Industrial Techniques | Continuous flow reactors, automated control of temperature and pressure |

| Common Side Reactions | Over-chlorination, hydrolysis of ester group |

| Characterization Methods | NMR, MS, X-ray crystallography |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of active pharmaceutical ingredients (APIs). For instance, it plays a crucial role in synthesizing phosphodiesterase inhibitors, which are important for treating erectile dysfunction and other related disorders .

2. Anticancer and Antiviral Drug Development

Pyrimidine derivatives, including this compound, have been extensively studied for their potential as anticancer and antiviral agents. The compound's ability to modify biological activity through structural variations has made it a candidate for research into novel therapeutic agents against diseases such as cancer and HIV/AIDS .

Synthetic Methodologies

1. Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly practices. The synthesis of this compound has been optimized to reduce toxic byproducts and enhance yield. For example, using phosphorus oxychloride in the chlorination process minimizes waste and improves the overall efficiency of the reaction .

2. Case Study: Synthesis Optimization

A notable case study involves optimizing the synthesis route for this compound by employing various organic bases such as triethylamine and diisopropyl ethyl amine. The results indicated that adjusting reaction conditions could significantly increase yield while maintaining product purity above 98% .

Mécanisme D'action

The mechanism of action of Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations and Molecular Similarity

Structural analogues of ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate differ primarily in substituents at positions 2, 4, and 3. Key comparisons are summarized in Table 1.

Table 1: Structural Analogues and Similarity Scores

Key Observations:

- Electronic Effects : The methoxy group (electron-donating) at C2 in the target compound contrasts with the methyl group (electron-neutral) in its closest analogue (similarity score 0.88) and the methylthio group (electron-withdrawing) in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . These differences influence reactivity in nucleophilic substitution and coupling reactions.

- Steric Effects: Bulkier substituents (e.g., phenyl groups in Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate) reduce ring flexibility and may hinder interactions with biological targets .

Table 2: Comparative Physicochemical Data

Key Findings:

- Lipophilicity : The methylthio analogue exhibits higher LogP (3.10) than the methoxy derivative (1.95), enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity: Amino- and aryl-substituted derivatives (e.g., compound 13 in ) show promise in anticancer and antibacterial studies due to enhanced π-π stacking with biological targets.

Activité Biologique

Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its significant biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 216.62 g/mol

- CAS Number : 65269-18-3

The compound contains a chloro group at the 4-position and a methoxy group at the 2-position of the pyrimidine ring, contributing to its reactivity and biological properties.

This compound primarily exerts its biological effects through:

- Inhibition of FMS Tyrosine Kinase : This compound has been shown to inhibit FMS tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. Inhibition leads to reduced cell proliferation and altered differentiation pathways.

- Nucleophilic Substitution Reactions : The presence of the chloro group makes it susceptible to nucleophilic attack, facilitating various substitution reactions that can yield biologically active derivatives .

- Interaction with Biological Macromolecules : Ongoing studies suggest that this compound may interact with proteins and nucleic acids, potentially altering their functions, which could be pivotal in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition, which suggests potential as an antimicrobial agent .

Anticancer Activity

The compound has also demonstrated cytotoxic effects on cancer cells. Its mechanism is believed to involve interference with nucleic acid synthesis, making it a candidate for further pharmacological development in oncology .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results showed that it effectively inhibited the growth of several bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

Study 2: Cytotoxicity in Cancer Cells

In vitro assays assessed the cytotoxicity of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 50 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 15 |

| A549 | 30 |

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage:

- Low Doses : Therapeutic effects observed, particularly in inhibiting enzyme activity.

- High Doses : Potential toxic effects leading to cellular damage and disruption of normal physiological processes .

Conclusion and Future Directions

This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit key enzymes and interact with cellular macromolecules positions it as a valuable candidate for further research in medicinal chemistry. Future studies should focus on optimizing its efficacy and safety profile for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate?

The synthesis typically involves chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) at elevated temperatures (~105°C), followed by esterification. For example, starting with 2-methoxypyrimidine-5-carboxylic acid, chlorination introduces the 4-chloro group, and subsequent esterification with ethanol yields the target compound. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups like ester C=O stretches (~1700 cm⁻¹). High-resolution crystallography (e.g., SHELX programs) resolves structural ambiguities in single crystals .

Q. How does the reactivity of the 4-chloro group compare to other pyrimidine derivatives?

The 4-chloro group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) under reflux conditions in polar aprotic solvents like DMF. This contrasts with 2-chloro analogs, where steric hindrance from the methoxy group may reduce reactivity. Comparative kinetic studies using GC-MS can quantify substitution rates .

Advanced Research Questions

Q. How can conflicting data on substituent effects in pyrimidine derivatives be resolved?

Contradictions in substituent reactivity (e.g., chloro vs. methylthio groups) require controlled experiments isolating variables like solvent polarity and temperature. For instance, parallel reactions with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under identical conditions can clarify electronic vs. steric influences. Statistical tools (e.g., ANOVA) analyze reproducibility across studies .

Q. What computational methods predict the bioactivity of derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to model interactions with biological targets. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like dihydrofolate reductase. Comparative analysis with analogs (e.g., Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate) identifies pharmacophore features .

Q. How can reaction yields be optimized for nucleophilic substitutions?

Yield optimization involves screening catalysts (e.g., triethylamine for amine substitutions) and solvents (e.g., dioxane vs. ethanol). Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, molar ratios). Real-time monitoring via in-situ IR or Raman spectroscopy ensures reaction completion .

Q. What safety protocols are critical when handling this compound?

Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid aqueous workups if intermediates are moisture-sensitive. Waste disposal must follow halogenated organic compound regulations. Safety Data Sheets (SDS) for analogs (e.g., Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate) provide hazard benchmarks .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., methoxy vs. methylthio groups) impact biological activity?

The methoxy group enhances electron-donating effects, stabilizing π-stacking in enzyme pockets, whereas methylthio groups increase lipophilicity. Biological assays (e.g., MIC tests for antimicrobial activity) comparing this compound with its methylthio analog reveal structure-activity relationships (SAR) .

Q. Why does the 4-chloro substituent favor specific regioselectivity in cross-coupling reactions?

Q. What strategies validate the purity of derivatives in multi-step syntheses?

Combustion analysis (C, H, N) quantifies elemental composition, while HPLC-MS detects trace impurities. Recrystallization from ethanol/water mixtures improves purity. For chiral analogs, polarimetry or chiral HPLC distinguishes enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.